molecular formula C21H17N3O3S B2390251 2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-53-8

2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2390251
CAS RN: 863588-53-8
M. Wt: 391.45
InChI Key: CVVMPQQEIMFLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent in the treatment of cancer and autoimmune diseases. In

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Compounds similar to the one have been synthesized for their potential in various applications. For example, Mohamed, Abdulaziz, and Fadda (2013) synthesized pyridine and pyrimidine rings incorporating a benzothiazole moiety, which could have potential applications in pharmaceuticals or material science (Mohamed, Abdulaziz, & Fadda, 2013).

  • Antimicrobial Properties : Chawla (2016) reported on the synthesis of thiazole derivatives with antimicrobial properties. These compounds were effective against various microbial species, suggesting potential use in the development of new antimicrobial agents (Chawla, 2016).

  • Anticancer Activities : Ravinaik et al. (2021) designed and synthesized benzamides with thiazole moieties, which exhibited moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of such compounds in cancer research and treatment (Ravinaik et al., 2021).

  • Synthesis of Novel Compounds : Research by Deau et al. (2014) involved the synthesis of novel carboximidamides inspired by marine topsentines and nortopsentines, showcasing the diversity of chemical structures and potential applications in various fields (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

  • Biological Activities in Pest Control : Schaefer, Miura, and Wilder (1981) studied the biological activity of substituted benzamides against mosquito larvae, showing potential applications in pest control and environmental management (Schaefer, Miura, & Wilder, 1981).

properties

IUPAC Name

2,6-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-16-6-3-7-17(27-2)18(16)19(25)23-14-10-8-13(9-11-14)20-24-15-5-4-12-22-21(15)28-20/h3-12H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVMPQQEIMFLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.